molecular formula C25H36N4O4 B10829563 (4S,7S,9aS)-8,8-dimethyl-4-[[(2S)-2-(methylamino)propanoyl]amino]-5-oxo-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]-2,3,4,7,9,9a-hexahydropyrrolo[2,1-b][1,3]oxazepine-7-carboxamide

(4S,7S,9aS)-8,8-dimethyl-4-[[(2S)-2-(methylamino)propanoyl]amino]-5-oxo-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]-2,3,4,7,9,9a-hexahydropyrrolo[2,1-b][1,3]oxazepine-7-carboxamide

Cat. No.: B10829563
M. Wt: 456.6 g/mol
InChI Key: PBGOFGSVVXGJCA-KDJJVYBXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SB1-0636457, also known as SBP-0636457, is a synthetic compound that acts as a mimetic of the second mitochondria-derived activator of caspases (SMAC). It is an antagonist of the inhibitor of apoptosis proteins (IAPs), which are proteins that prevent apoptotic cell death. SB1-0636457 binds to the baculoviral IAP repeat (BIR) domains of IAP proteins with a dissociation constant (K_i) of 0.27 micromolar . This compound is primarily used in research related to solid tumors and hematologic cancers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SB1-0636457 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions involving the coupling of specific functional groups and the use of protecting groups to ensure the correct formation of the desired product .

Industrial Production Methods

Industrial production methods for SB1-0636457 are not widely documented, as the compound is primarily used for research purposes. The production typically involves large-scale organic synthesis techniques, including the use of high-purity reagents and solvents, controlled reaction conditions, and purification methods such as chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

SB1-0636457 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives with altered functional groups, while reduction may result in the formation of reduced analogs .

Scientific Research Applications

SB1-0636457 has several scientific research applications, including:

Mechanism of Action

SB1-0636457 exerts its effects by mimicking the activity of SMAC, a protein that promotes apoptosis by antagonizing IAPs. The compound binds to the BIR domains of IAP proteins, preventing them from inhibiting caspases, which are enzymes that play a crucial role in the execution of apoptosis. By inhibiting IAPs, SB1-0636457 promotes the activation of caspases and induces apoptotic cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    GDC-0152: Another SMAC mimetic that binds to IAP proteins and promotes apoptosis.

    LCL161: A small molecule that antagonizes IAPs and induces cell death in cancer cells.

    AT-406: A potent IAP antagonist with similar mechanisms of action.

Uniqueness

SB1-0636457 is unique in its high affinity for the BIR domains of IAP proteins, with a K_i of 0.27 micromolar, making it a highly potent IAP antagonist.

Properties

Molecular Formula

C25H36N4O4

Molecular Weight

456.6 g/mol

IUPAC Name

(4S,7S,9aS)-8,8-dimethyl-4-[[(2S)-2-(methylamino)propanoyl]amino]-5-oxo-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]-2,3,4,7,9,9a-hexahydropyrrolo[2,1-b][1,3]oxazepine-7-carboxamide

InChI

InChI=1S/C25H36N4O4/c1-15(26-4)22(30)28-19-12-13-33-20-14-25(2,3)21(29(20)24(19)32)23(31)27-18-11-7-9-16-8-5-6-10-17(16)18/h5-6,8,10,15,18-21,26H,7,9,11-14H2,1-4H3,(H,27,31)(H,28,30)/t15-,18+,19-,20-,21+/m0/s1

InChI Key

PBGOFGSVVXGJCA-KDJJVYBXSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@H]1CCO[C@H]2CC([C@H](N2C1=O)C(=O)N[C@@H]3CCCC4=CC=CC=C34)(C)C)NC

Canonical SMILES

CC(C(=O)NC1CCOC2CC(C(N2C1=O)C(=O)NC3CCCC4=CC=CC=C34)(C)C)NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.